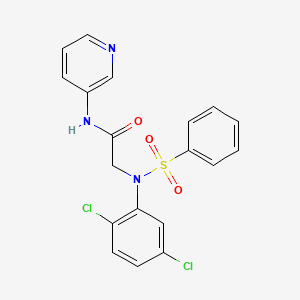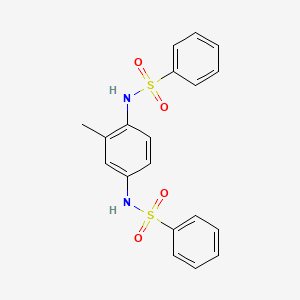
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as DCPG, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCPG is a glycine transporter type 1 (GlyT1) inhibitor, which means that it can increase the concentration of glycine in the brain. This can have a range of effects on the nervous system, including the potential to treat neurological and psychiatric disorders.
Mecanismo De Acción
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide works by inhibiting the GlyT1 transporter, which is responsible for removing glycine from the synaptic cleft in the brain. By inhibiting GlyT1, N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide can increase the concentration of glycine in the brain, which can have a range of effects on the nervous system. Glycine is an important neurotransmitter that is involved in a range of physiological processes, including the modulation of NMDA receptor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide are complex and depend on a range of factors, including the concentration of the compound, the duration of exposure, and the specific cell types involved. Studies have shown that N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide can increase the concentration of glycine in the brain, which can have a range of effects on the nervous system. These effects include the modulation of NMDA receptor activity, which is important for synaptic plasticity and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has several advantages for use in lab experiments, including its high potency and selectivity for GlyT1. This makes it a useful tool for investigating the role of glycine in the nervous system and for developing potential therapies for neurological and psychiatric disorders. However, there are also limitations to using N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in lab experiments, including its potential toxicity and the need for careful dosing and administration to ensure accurate results.
Direcciones Futuras
There are several future directions for research on N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide and its potential therapeutic applications. One area of interest is the development of more selective GlyT1 inhibitors that can target specific cell types in the brain. Another direction is the investigation of N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Additionally, there is a need for further studies to elucidate the mechanisms of action of N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide and its effects on the nervous system.
Métodos De Síntesis
The synthesis of N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the use of various reagents and solvents, as well as purification steps to ensure the final product is of high purity. Several synthesis methods have been reported in the literature, including the use of palladium-catalyzed coupling reactions and Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide can increase the concentration of glycine in the brain, which can have a range of effects on the nervous system. This has led to investigations into the potential therapeutic applications of N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide for neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c20-14-8-9-17(21)18(11-14)24(28(26,27)16-6-2-1-3-7-16)13-19(25)23-15-5-4-10-22-12-15/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMNXZLOXNRJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5111690.png)

![2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)
![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)
![ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
![8-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5111736.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)

![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)
![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)